Radical Generation Pathway: Diethyl Sulfone vs. Dimethyl Sulfone and Sulfolane in Dissociative Electron Capture
In a matrix isolation ESR study, diethyl sulfone (DES), dimethyl sulfone (DMS), and tetramethylene sulfone (sulfolane) were examined for their behavior upon dissociative electron capture. All three sulfones readily captured an electron and dissociated to yield RSO2⁻ anions and alkyl radicals R•. However, the specific radical species generated differ structurally: DES produced ethyl radicals (C2H5•), DMS produced methyl radicals (CH3•), and sulfolane underwent ring-opening to yield •CH2CH2CH2CH2SO2⁻ [1]. This differential radical generation profile is critical for applications involving electron beam-sensitive materials or where specific radical intermediates are desired for subsequent polymerization or degradation reactions.
| Evidence Dimension | Radical species generated upon dissociative electron capture |
|---|---|
| Target Compound Data | Ethyl radical (C2H5•) + C2H5SO2⁻ anion |
| Comparator Or Baseline | Dimethyl sulfone (methyl radical CH3• + CH3SO2⁻); Sulfolane (ring-opened •CH2CH2CH2CH2SO2⁻) |
| Quantified Difference | Qualitatively distinct radical product identity |
| Conditions | Argon matrix at cryogenic temperature; electron transfer induced by mild radiation (λ > 580 nm); Na atoms as electron donors |
Why This Matters
Selection of DES over DMS or sulfolane dictates the specific radical species available for downstream reactions in radiation-sensitive material design or electron beam lithography applications.
- [1] Dissociative Electron Capture of Sulfones and Sulfonates: Matrix Isolation ESR Study. Journal of the American Chemical Society, 1991, 113(23), 8659-8665. View Source
